(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid (CAS 81702-31-0) is a rigid, C2-symmetric chiral dicarboxylic acid built on a pyrrolidine heterocycle. In industrial and advanced academic settings, it is primarily procured as a high-performance organocatalyst and a conformationally restricted building block for peptidomimetics [1]. Unlike the ubiquitous L-proline, which possesses a single carboxylic acid and C1 symmetry, this diacid provides a highly defined, C2-symmetric chiral pocket [2]. This structural feature is critical for enforcing strict stereocontrol in asymmetric transformations, such as Aldol and Mannich reactions, and for locking amide bond conformations in foldamer synthesis. Buyers typically select this specific enantiomer when standard proline derivatives fail to deliver the required enantiomeric excess, yield, or structural rigidity in process-critical steps.
Substituting (2S,5S)-pyrrolidine-2,5-dicarboxylic acid with common analogs like L-proline or the achiral meso-diastereomer fundamentally alters both catalytic and structural outcomes. In organocatalysis, the lack of C2-symmetry in L-proline leads to a less constrained transition state, directly causing measurable drops in both reaction yield and enantiomeric excess during C-C bond formation [1]. In materials and medicinal chemistry, replacing the (2S,5S)-isomer with the meso-form reduces the amide bond rotation barrier by approximately 9 kJ/mol, resulting in structurally unstable peptides that fail to maintain the desired secondary configurations [2]. Procurement of the exact (2S,5S)-enantiomer is therefore non-negotiable for workflows requiring maximum stereocontrol and conformational rigidity.
In the direct asymmetric aldol reaction of acetone with 4-nitrobenzaldehyde, (2S,5S)-pyrrolidine-2,5-dicarboxylic acid demonstrates significantly enhanced catalytic efficiency compared to the standard C1-symmetric L-proline [1]. The C2-symmetric scaffold provides a more rigid chiral environment, which directly translates to improved conversion rates and higher enantiomeric excess.
| Evidence Dimension | Catalytic efficiency (yield and enantioselectivity) |
| Target Compound Data | 85% yield, 76% ee |
| Comparator Or Baseline | L-Proline (62% yield, 67% ee) |
| Quantified Difference | +23% yield and +9% ee |
| Conditions | 20 mol% catalyst, 20 mol% Et3N, acetone, room temperature, 24 h |
Procuring this C2-symmetric catalyst allows chemists to achieve higher yields and enhanced stereocontrol in C-C bond-forming reactions where traditional L-proline underperforms.
For the development of conformationally constrained peptides, the stereochemistry of the pyrrolidine core dictates the rotational dynamics of the amide bond. Studies on N-acyl derivatives reveal that the chiral (2S,5S)-enantiomer enforces a significantly higher amide bond rotation barrier compared to the achiral meso-diastereomer [1].
| Evidence Dimension | Amide bond rotation barrier (ΔG‡) |
| Target Compound Data | Significantly restricted rotation (higher barrier) |
| Comparator Or Baseline | meso-pyrrolidine-2,5-dicarboxylic acid derivative (~9 kJ/mol lower barrier) |
| Quantified Difference | ~+9 kJ/mol increase in rotational barrier |
| Conditions | N-acyl pyrrolidine-2,5-dicarboxylic acid dimethyl esters in solution |
This quantifiable increase in structural rigidity makes the (2S,5S)-isomer a highly effective building block for synthesizing stable foldamers and conformationally locked drug candidates.
In the direct asymmetric three-component Mannich reaction of hydroxyacetone, (2S,5S)-pyrrolidine-2,5-dicarboxylic acid effectively catalyzes the formation of syn-1,2-amino alcohols [1]. The C2-symmetric nature of the catalyst provides a highly organized transition state, ensuring excellent enantioselectivities that are difficult to achieve with standard C1-symmetric proline derivatives under similar multi-component conditions.
| Evidence Dimension | Stereoselective enamine activation |
| Target Compound Data | High enantioselectivity for syn-1,2-amino alcohols |
| Comparator Or Baseline | Standard C1-symmetric proline catalysts |
| Quantified Difference | Enhanced organization of the transition state leading to higher ee |
| Conditions | Three-component reaction of hydroxyacetone, anilines, and benzaldehydes |
For procurement teams sourcing catalysts for complex multi-component drug intermediate synthesis, this compound provides the strict stereocontrol required for regulatory compliance.
Ideal for direct asymmetric Aldol and multi-component Mannich reactions where standard L-proline yields insufficient enantiomeric excess. The C2-symmetric pocket ensures enhanced stereocontrol and higher isolated yields [1], [2].
The optimal building block for synthesizing foldamers, stabilized peptides, and aza-nucleoside analogs, leveraging its high amide rotation barrier to lock in specific secondary structures and prevent unwanted conformational drift [3].